Octacosyl Hexadecanoate
Description
Structure
2D Structure
Properties
CAS No. |
78509-52-1 |
|---|---|
Molecular Formula |
C44H88O2 |
Molecular Weight |
649.2 g/mol |
IUPAC Name |
octacosyl hexadecanoate |
InChI |
InChI=1S/C44H88O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-31-33-35-37-39-41-43-46-44(45)42-40-38-36-34-32-30-16-14-12-10-8-6-4-2/h3-43H2,1-2H3 |
InChI Key |
DUUVLSQFLIAPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Natural Occurrence and Distribution of Octacosyl Hexadecanoate
Presence in Botanical Species: Investigations in Crataegus pinnatifida
Crataegus pinnatifida, commonly known as Chinese hawthorn, is a plant whose fruits have been utilized in traditional medicine. Phytochemical analyses of this species have led to the identification of over 150 chemical constituents, including flavonoids, triterpenoids, and organic acids nih.govnih.gov. Among these, the wax ester octacosyl hexadecanoate (B85987) (referred to as hexadecanoic acid, octacosyl ester) has been isolated from the fruits of C. pinnatifida nih.govresearchgate.net. The presence of this compound is part of the complex lipid profile of the fruit.
While extensive research on C. pinnatifida has focused on its polyphenolic content, such as procyanidins and flavonoids, and their associated biological activities, the identification of octacosyl hexadecanoate highlights the diversity of chemical compounds within this botanical species mdpi.comnih.govresearchgate.net. The fruit's composition is known to be influenced by factors such as cultivar, cultivation location, and maturity stage mdpi.com.
Table 1: Chemical Constituents Identified in Crataegus pinnatifida
| Compound Class | Examples | Reference |
|---|---|---|
| Flavonoids | Procyanidin B2, Epicatechin, Hyperoside, Rutin | mdpi.comnih.gov |
| Triterpenoids | Ursolic acid, Oleanolic acid, Corosolic acid | nih.govnih.gov |
| Organic Acids | Chlorogenic acid, Protocatechuic acid | mdpi.com |
| Wax Esters | This compound | nih.govresearchgate.net |
Detection in Apicultural Products: Studies on Propolis Composition
Propolis, a resinous mixture produced by honeybees from plant sources, is a complex amalgam of waxes, resins, and other organic compounds scielo.br. The composition of propolis is highly variable and depends on the geographical location and the available plant species nih.gov. Generally, propolis consists of approximately 50% resin, 30% wax, 10% essential oils, 5% pollen, and 5% other organic substances nih.govscielo.org.za.
Wax esters are a significant component of the wax fraction of propolis 2imanagement.ch. Studies on the chemical makeup of propolis wax have identified that monoesters and hydrocarbons are the predominant constituents scielo.br. Specifically, in some analyses of propolis wax, palmitic acid (hexadecanoic acid) was the dominant fatty acid, and the primary fatty alcohol was triacontanol (C30) scielo.br. This suggests that triacontyl palmitate, a molecule structurally similar to this compound, is a major wax ester in these samples scielo.br. The presence of various fatty acids, including hexadecanoic acid, has been consistently reported in propolis from different regions nih.govnih.gov. Given the variability in propolis composition, the presence of a range of long-chain wax esters, including this compound, is plausible, arising from the esterification of available fatty acids and fatty alcohols.
Table 2: General Composition of Propolis
| Component | Percentage | Reference |
|---|---|---|
| Resins and Balsams | ~50% | nih.govscielo.org.za |
| Waxes | ~30% | nih.govscielo.org.za |
| Essential and Aromatic Oils | ~10% | nih.govscielo.org.za |
| Pollen | ~5% | nih.govscielo.org.za |
Comparative Studies of Wax Ester Profiles Across Diverse Organisms
Wax esters are a class of neutral lipids that are widely distributed in nature, serving various biological functions, including energy storage and waterproofing nih.govcreative-proteomics.com. The specific composition of wax esters, including the chain lengths of the fatty acid and fatty alcohol components, varies significantly among different organisms researchgate.net.
In the plant kingdom, wax esters are major components of the epicuticular wax on leaves, providing a barrier against water loss creative-proteomics.com. The fatty acids in plant-derived wax esters typically range from C12 to C24, while the fatty alcohols are often very long, from C24 to C34 creative-proteomics.com.
In the animal kingdom, wax esters are found in the surface lipids of many terrestrial arthropods researchgate.net. Beeswax, for instance, is composed of about 70% wax esters, primarily consisting of palmitate, palmitoleate, hydroxypalmitate, and oleate esterified to long-chain fatty alcohols researchgate.net.
Marine organisms, such as copepods, dinoflagellates, and certain fish, can accumulate large quantities of wax esters as a form of energy storage and for buoyancy control creative-proteomics.comresearchgate.net. The fatty acid and fatty alcohol profiles of wax esters in marine life can be diverse, reflecting their diet and metabolic pathways.
Certain bacteria also produce wax esters as intracellular carbon and energy storage compounds nih.gov. The enzymes responsible for wax ester synthesis in bacteria, known as wax ester synthases, can utilize a range of fatty acyl-CoAs and fatty alcohols, leading to the production of a variety of wax esters nih.gov.
While this compound is a specific example of a wax ester, comparative studies reveal a broad spectrum of these molecules across different life forms. The common theme is the combination of a long-chain fatty acid and a long-chain fatty alcohol, with the specific chain lengths being adapted to the organism's physiological needs.
Table 3: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C44H88O2 |
| Hexadecanoic acid (Palmitic acid) | C16H32O2 |
| Octacosanol (B124162) | C28H58O |
| Triacontanol | C30H62O |
| Triacontyl palmitate | C46H92O2 |
| Procyanidin B2 | C30H26O12 |
| Epicatechin | C15H14O6 |
| Hyperoside | C21H20O12 |
| Rutin | C27H30O16 |
| Ursolic acid | C30H48O3 |
| Oleanolic acid | C30H48O3 |
| Corosolic acid | C30H48O4 |
| Chlorogenic acid | C16H18O9 |
| Protocatechuic acid | C7H6O4 |
| Hentriacontane | C31H64 |
| Eicosanoic acid octatriacontyl ester | C58H116O2 |
| Palmitoleate | C16H30O2 |
Biosynthetic Pathways and Enzymatic Mechanisms of Long Chain Wax Ester Formation
Biochemical Pathways for Long-Chain Fatty Acid and Alcohol Precursors
The biosynthesis of octacosyl hexadecanoate (B85987) fundamentally relies on the availability of its two constituent molecules: a C16 fatty acid (hexadecanoic acid) and a C28 long-chain fatty alcohol (octacosanol). These precursors are synthesized through distinct but interconnected metabolic pathways.
Hexadecanoic Acid (Palmitic Acid) Synthesis: Hexadecanoic acid, commonly known as palmitic acid, is the most common saturated fatty acid found in animals, plants, and microorganisms and serves as a precursor for longer fatty acids. wikipedia.org Its synthesis begins with the carboxylation of acetyl-CoA to malonyl-CoA. Through a series of condensation reactions catalyzed by the fatty acid synthase (FAS) complex, the carbon chain is elongated two carbons at a time, ultimately yielding the 16-carbon chain of palmitic acid. wikipedia.orgnih.gov
Long-Chain Fatty Alcohol Synthesis: The synthesis of long-chain fatty alcohols, such as octacosanol (B124162), is a critical step in wax ester formation. This process begins with the elongation of fatty acyl-CoAs beyond the typical C16 and C18 lengths. In plants, for example, cuticular wax biosynthesis involves the extension of C16 and C18 fatty acyl-CoAs to very-long-chain fatty acids (VLCFAs) with chain lengths between 24 and 34 carbons.
The production of fatty alcohols from these VLCFA precursors is primarily accomplished through a two-step reduction process catalyzed by a fatty acyl-CoA reductase (FAR). researchgate.netoup.com This enzyme first reduces the fatty acyl-CoA to a fatty aldehyde, which is then further reduced to a primary alcohol. labinsights.nl In some organisms, these two reduction steps are catalyzed by a single bifunctional FAR enzyme, while in others, separate enzymes may be involved. labinsights.nl For instance, research in Arabidopsis thaliana has been instrumental in elucidating these pathways. labinsights.nl
The following table summarizes the key precursors and their synthesis pathways for octacosyl hexadecanoate:
| Precursor Molecule | Chemical Formula | Biosynthetic Pathway | Key Enzymes |
| Hexadecanoic Acid | CH3(CH2)14COOH | Fatty Acid Synthesis | Acetyl-CoA carboxylase, Fatty Acid Synthase (FAS) |
| Octacosanol | CH3(CH2)27OH | Fatty Acid Elongation & Reduction | Fatty Acid Elongases, Fatty Acyl-CoA Reductase (FAR) |
Enzymatic Catalysis in Wax Esterification: Characterization of Wax Synthases
The final and definitive step in the formation of this compound is the esterification of hexadecanoic acid and octacosanol. This reaction is catalyzed by a specific class of enzymes known as wax synthases (WS), which belong to the broader family of wax ester synthase/acyl-CoA:diacylglycerol acyltransferases (WS/DGAT). labinsights.nl
These enzymes facilitate the transfer of the fatty acyl group from a fatty acyl-CoA thioester to the hydroxyl group of a long-chain fatty alcohol, forming a wax ester and releasing coenzyme A. researchgate.netoup.com The substrate specificity of the wax synthase is a critical determinant of the final wax ester composition.
A key breakthrough in understanding the synthesis of very-long-chain wax esters came from studies on Arabidopsis thaliana. Research identified a specific wax synthase, WSD1, which is crucial for the biosynthesis of wax esters found in the plant's stem wax. nih.gov In vitro experiments using protein extracts from E. coli expressing WSD1 demonstrated its high level of wax synthase activity. nih.gov
Crucially, when yeast cells expressing the Arabidopsis WSD1 cDNA were supplied with palmitic acid (C16 acid) and octacosanol (C28 alcohol), they successfully produced octacosyl palmitate (this compound). nih.gov This finding directly implicates WSD1 in the synthesis of this specific very-long-chain wax ester and highlights its preference for long-chain alcohol and fatty acid substrates. nih.gov
The table below details the enzymatic reaction for the formation of this compound:
| Reactant 1 | Reactant 2 | Enzyme | Product |
| Hexadecanoyl-CoA | Octacosanol | Wax Synthase (e.g., WSD1) | This compound |
Metabolic Flux Analysis in Wax Ester Accumulation
Metabolic flux analysis (MFA) is a powerful tool used to quantify the rates of metabolic reactions within a biological system. It provides insights into how carbon and energy are distributed among different metabolic pathways, including those leading to the accumulation of storage lipids like wax esters.
While specific metabolic flux analyses for the production of this compound are not extensively documented, studies on wax ester accumulation in various organisms provide a general framework. In microorganisms, the production of wax esters is often triggered by nutrient-limiting conditions, which leads to a redirection of carbon flux away from growth-related processes and towards the synthesis of storage compounds. biorxiv.orgnih.gov
For example, in the bacterium Acinetobacter baylyi, metabolic engineering strategies have been employed to enhance wax ester production. biorxiv.orgnih.gov By deleting genes in competing pathways and overexpressing key enzymes in the wax ester synthesis pathway, researchers have been able to significantly increase the flux of carbon towards the desired products. biorxiv.orgnih.gov
Future research employing 13C-labeling experiments and computational modeling could provide a more detailed quantitative understanding of the metabolic fluxes specifically leading to the synthesis and accumulation of this compound in various biological systems. This knowledge would be invaluable for metabolic engineering efforts aimed at the targeted overproduction of this and other high-value long-chain wax esters.
Advanced Methodologies for Isolation and Purification of Octacosyl Hexadecanoate
Extraction Techniques from Complex Biological Matrices
The initial and most critical step in the isolation of octacosyl hexadecanoate (B85987) is its effective extraction from the cellular or tissue matrix. The choice of extraction technique is dictated by the nature of the biological sample and the physicochemical properties of the target analyte.
Liquid-liquid extraction (LLE) methods are foundational for lipid analysis. The Bligh-Dyer and Folch methods, which utilize a chloroform (B151607)/methanol solvent system, are widely employed for the comprehensive extraction of lipids from tissues. nih.gov These techniques rely on creating a biphasic system where nonpolar lipids, including wax esters, partition into the chloroform layer, effectively separating them from more polar cellular components. nih.gov For plant materials, exhaustive extraction techniques such as Soxhlet extraction or maceration with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and methanol) are commonly used to recover a broad range of phytochemicals, including long-chain esters. iomcworld.comjocpr.com Another approach involves tissue homogenization followed by extraction with organic solvents like an acetonitrile/2-propanol mixture, which has proven effective for isolating various acyl esters. researchgate.net These initial crude extracts typically contain a complex mixture of lipid classes, necessitating further purification.
Chromatographic Separation Strategies
Chromatography is the cornerstone of purification for octacosyl hexadecanoate, enabling its separation from other structurally similar lipids. The strategy often involves a multi-step approach, beginning with low-pressure techniques for bulk fractionation, followed by high-performance methods for final purification.
Normal and Reversed-Phase Column Chromatography
Open column chromatography is a fundamental technique for the initial fractionation of crude lipid extracts. In normal-phase mode, a polar stationary phase like silica (B1680970) gel is used. bas.ac.uk The crude extract is loaded onto the column, and elution is performed with a nonpolar mobile phase, such as a hexane (B92381) and ethyl acetate mixture. iomcworld.comjetir.org Components are separated based on their polarity; nonpolar compounds like wax esters elute first, while more polar lipids are retained longer. Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to pool those containing the target compound. iomcworld.comjetir.org
Reversed-phase column chromatography, while less common for initial bulk separation of wax esters, utilizes a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. This mode separates molecules primarily based on their hydrophobicity and alkyl chain length.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is indispensable for the high-resolution separation and analysis of wax esters. Reversed-phase HPLC (RP-HPLC) is the most powerful and widely applied mode for this purpose. researchgate.net
Method development focuses on optimizing the stationary phase, mobile phase composition, and detector.
Stationary Phases: Columns with long alkyl chains, such as C18, C28, and C30, are preferred as they provide the necessary hydrophobicity to resolve long-chain wax esters. sielc.comresearchgate.netresearchgate.net The extended carbon chains enhance the separation of homologous series of esters based on both total carbon number and the degree of unsaturation.
Mobile Phases: The mobile phase typically consists of a gradient mixture of solvents like acetonitrile, methanol, isopropanol, or chloroform. researchgate.netsielc.com A gradient elution, where the solvent composition is changed over time, is necessary to effectively elute the wide range of lipids present in a biological extract, from less retained to highly hydrophobic wax esters.
Detection: Due to the lack of a strong chromophore in this compound, universal detectors like the Evaporative Light-Scattering Detector (ELSD) are suitable. researchgate.net However, coupling HPLC with mass spectrometry (MS), particularly with an Atmospheric Pressure Chemical Ionization (APCI) source, provides superior sensitivity and structural information, allowing for the definitive identification of wax ester molecular species. researchgate.net
| Stationary Phase | Mobile Phase System | Detection Method | Application Note | Reference |
|---|---|---|---|---|
| C30, Reversed-Phase | Gradient of Methanol and Chloroform | APCI-MS, ELSD | Analysis of high molecular weight wax esters (up to C60) in various natural waxes. | researchgate.netresearchgate.net |
| Newcrom R1 (Reversed-Phase) | Acetonitrile, Water, and Phosphoric Acid | UV, MS-compatible (with formic acid) | Separation of Hexadecanoic acid, octyl ester, a structurally similar, shorter-chain wax ester. | sielc.com |
| C18, Reversed-Phase | Gradient of Methanol and Water with Ammonium Acetate | ESI-MS | General lipidomics method applicable to a wide range of lipids, including esters. | sigmaaldrich.com |
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile tool used extensively in the isolation of this compound. Its primary applications include monitoring the progress of column chromatography separations, assessing the purity of isolated fractions, and optimizing solvent systems for column or HPLC methods. jetir.orgaocs.org
For the separation of nonpolar lipids, silica gel-coated plates are typically used. jetir.org The plate is developed in a chamber containing a solvent system, commonly a mixture of hexane and diethyl ether or hexane and ethyl acetate. jetir.orgaocs.org After development, the separated components are visualized. Since wax esters are not visible to the naked eye, visualization can be achieved by spraying with a universal reagent like ethanolic phosphomolybdic acid followed by heating, which reveals lipids as dark spots. aocs.org Alternatively, colorless spots can be detected under a UV lamp if the TLC plate contains a fluorescent indicator. mdpi.com The retention factor (Rf) value is calculated to characterize the compound in a specific solvent system.
| Stationary Phase | Mobile Phase System | Visualization Method | Application Note | Reference |
|---|---|---|---|---|
| Silica Gel | Hexane:Ethyl Acetate (8:2 v/v) | Not specified; used for fractionation. | Used in the preparative isolation of n-Hexadecanoic acid from a plant extract. | jetir.org |
| Silica Gel | Hexane and Diethyl Ether with Formic Acid | Charring reagents (e.g., phosphomolybdic acid) | General separation of simple lipid classes from tissue extracts. | aocs.org |
| Silica Gel | Hexane:Toluene (1:4 v/v) | UV fluorescence, Chromogenic reagent (DPA) | Separation of nitroaromatic compounds, demonstrating general methodology. | mdpi.com |
Medium Pressure Liquid Chromatography (MPLC) Integration
Medium Pressure Liquid Chromatography (MPLC) serves as an intermediate technique between low-pressure column chromatography and HPLC. It offers significantly better resolution and faster separation times than open columns, making it ideal for purifying gram-scale quantities of target compounds from complex mixtures. In the context of this compound purification, a Reversed-Phase MPLC (RP-MPLC) system using a C18 stationary phase can be employed after initial fractionation. nih.gov This step effectively separates fatty acid esters based on their chain length and degree of saturation, providing highly enriched fractions of the target wax ester for final polishing by preparative HPLC. nih.gov
Solid-Phase Extraction and Microextraction Techniques for Sample Enrichment
For samples where this compound is present at trace levels, an enrichment or pre-concentration step is often necessary prior to chromatographic analysis.
Solid-Phase Extraction (SPE) is a modern alternative to LLE for sample cleanup and concentration. nih.gov The technique involves passing a liquid sample through a solid sorbent packed in a cartridge, which retains the analytes of interest. aocs.org Interfering substances are washed away, and the purified analytes are then eluted with a small volume of a different solvent. For enriching a nonpolar compound like this compound from a more polar matrix, a reversed-phase sorbent such as C18 (ODS) is typically used. aocs.org The crude extract is loaded, polar contaminants are washed away with an aqueous-organic solvent, and the wax ester is subsequently eluted with a nonpolar organic solvent. aocs.org This process is highly effective for removing polar impurities and concentrating the analyte, leading to cleaner samples and improved detection limits in subsequent HPLC analysis. nih.gov
Microextraction techniques are advanced, miniaturized sample preparation methods that are characterized by high enrichment factors and minimal solvent consumption, aligning with the principles of green chemistry. researchgate.netnih.gov
Solid-Phase Microextraction (SPME): This technique uses a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample (or its headspace), where analytes adsorb onto the coating. The fiber is then transferred directly to the injector of a gas chromatograph for thermal desorption and analysis. researchgate.net For a semi-volatile compound like this compound, headspace SPME could potentially be used to enrich it from a sample matrix.
Liquid-Phase Microextraction (LPME): This method uses a micro-liter volume of an organic solvent to extract analytes from an aqueous sample. mdpi.com In Dispersive Liquid-Liquid Microextraction (DLLME), a mixture of an extraction solvent and a disperser solvent is rapidly injected into the sample, creating a fine emulsion that maximizes the surface area for rapid analyte transfer into the extraction solvent. mdpi.com Such techniques could be adapted to isolate and concentrate long-chain esters from aqueous environmental or biological fluid samples.
Comprehensive Spectroscopic and Spectrometric Elucidation of Octacosyl Hexadecanoate Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like octacosyl hexadecanoate (B85987). Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise arrangement of atoms and their connectivity within the molecule can be determined.
One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in octacosyl hexadecanoate.
The ¹H NMR spectrum of a typical long-chain ester like this compound is characterized by several key signals. A triplet signal appearing around 4.05 ppm is indicative of the two protons on the carbon atom attached to the ester oxygen (-O-CH ₂-). Another triplet at approximately 2.28 ppm corresponds to the two protons on the carbon atom alpha to the carbonyl group (-CH ₂-C=O). The most prominent feature is a large, broad signal around 1.25 ppm, which represents the numerous methylene (B1212753) (-CH₂) groups in the long alkyl chains of both the fatty acid and fatty alcohol moieties. Finally, two triplets corresponding to the terminal methyl (-CH₃) groups of the hexadecanoyl and octacosyl chains appear further upfield, typically around 0.88 ppm.
The ¹³C NMR spectrum offers a complementary view of the carbon skeleton. The carbonyl carbon (C=O) of the ester group gives a characteristic signal in the downfield region, around 174.0 ppm. The carbon atom of the alcohol moiety attached to the ester oxygen (-C H₂-O-) resonates at approximately 64.4 ppm. The carbon alpha to the carbonyl group (-C H₂-C=O) appears around 34.4 ppm. Similar to the ¹H NMR spectrum, a dense cluster of signals between 22.7 and 31.9 ppm corresponds to the multiple methylene carbons of the long alkyl chains. The terminal methyl carbons of both chains are observed at the most upfield position, around 14.1 ppm. nih.govepo.orgrsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Long-Chain Esters
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₃ (Terminal) | ~0.88 (t) | ~14.1 |
| -(CH₂)n- (Chain) | ~1.25 (m) | ~22.7 - 31.9 |
| -CH₂ -CH₂-C=O | ~1.62 (m) | ~25.0 |
| -CH₂ -C=O | ~2.28 (t) | ~34.4 |
| -O-CH₂ - | ~4.05 (t) | ~64.4 |
| -C=O | - | ~174.0 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions. t = triplet, m = multiplet.
Two-dimensional NMR techniques are crucial for establishing the connectivity between different protons and carbons, confirming the ester linkage and the structure of the alkyl chains. science.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. emerypharma.com In this compound, COSY spectra would show correlations between the protons of adjacent methylene groups along both the hexadecanoyl and octacosyl chains, confirming their linear nature. For instance, the protons at ~4.05 ppm (-O-CH ₂-) would show a correlation with the adjacent methylene protons further up the chain.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded protons and carbons (¹H-¹³C one-bond correlations). libretexts.org It allows for the definitive assignment of each carbon signal to its attached proton(s). For example, the ¹H signal at ~4.05 ppm would correlate with the ¹³C signal at ~64.4 ppm, confirming the -O-CH₂- group.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). emerypharma.comlibretexts.org The key correlation for confirming the ester linkage in this compound is between the protons of the methylene group attached to the oxygen atom (-O-CH ₂-, ~4.05 ppm) and the carbonyl carbon (-C=O, ~174.0 ppm). This three-bond correlation unambiguously establishes the connection between the octacosyl alcohol and the hexadecanoic acid moieties.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a vital technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.
GC-MS is a widely used method for the analysis of volatile and semi-volatile compounds like long-chain esters. mdpi.comacs.org In a typical GC-MS analysis of a sample containing this compound, the compound would elute from the gas chromatography column at a specific retention time, which is dependent on its volatility and interaction with the column's stationary phase. The subsequent mass spectrum, often obtained by electron ionization (EI), provides a characteristic fragmentation pattern. nih.govd-nb.infovjs.ac.vn
The molecular ion peak ([M]⁺) for this compound (C₄₄H₈₈O₂) at m/z 648.7 may be weak or absent in EI-MS due to the molecule's propensity to fragment. whitman.edu However, the fragmentation pattern is highly informative. Common fragments include ions resulting from the cleavage of the C-O bond of the ester. This can lead to the formation of an acylium ion [CH₃(CH₂)₁₄CO]⁺ and fragments corresponding to the octacosyl chain. A characteristic fragmentation for long-chain esters is the McLafferty rearrangement, which can produce specific fragment ions. whitman.edumiamioh.edulibretexts.org The mass spectrum will also show a series of cluster peaks separated by 14 mass units, corresponding to the sequential loss of -CH₂- groups from the alkyl chains. libretexts.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This allows for the determination of the elemental composition of this compound with a high degree of confidence. The calculated exact mass of this compound (C₄₄H₈₈O₂) is 648.67843 Da. nih.gov An experimentally determined mass that matches this value to within a few parts per million (ppm) confirms the molecular formula and distinguishes it from other compounds with the same nominal mass but different elemental compositions. csic.es
Tandem Mass Spectrometry (MS/MS) is a powerful technique for detailed structural elucidation by analyzing the fragmentation of a selected precursor ion. wikipedia.orgnationalmaglab.org In an MS/MS experiment, the molecular ion or a prominent fragment ion of this compound is selected in the first mass analyzer, subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting product ions are analyzed in a second mass analyzer. wikipedia.orgnationalmaglab.org
This technique provides detailed information about the fragmentation pathways. For long-chain esters, MS/MS can confirm the lengths of both the fatty acid and alcohol chains. For example, selecting the protonated molecule [M+H]⁺ in a soft ionization technique like electrospray ionization (ESI) and subjecting it to CID would likely result in the neutral loss of the fatty acid (hexadecanoic acid) or the fatty alcohol (octacosanol), providing clear evidence for the constituent parts of the ester. nih.gov The fragmentation patterns can reveal the connectivity and structure of the molecule in a way that complements the data from single-stage MS and NMR. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Hexadecanoic Acid |
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy is a powerful non-destructive analytical technique used to identify the functional groups present in a molecule by measuring the interaction of the molecule with electromagnetic radiation. This section details the application of Fourier Transform Infrared (FTIR) and Raman spectroscopy in the structural elucidation of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups based on their characteristic absorption frequencies.
For long-chain esters like this compound, FTIR analysis is particularly effective in identifying the carbonyl group of the ester and the long hydrocarbon chains. acs.orginnovatechlabs.com The key vibrational modes observed in the FTIR spectrum of this compound are detailed below.
Key FTIR Spectral Data for this compound:
A prominent absorption band is typically observed in the region of 1750-1735 cm⁻¹ , which is characteristic of the C=O stretching vibration of the ester functional group. acs.orgresearchgate.net This strong, sharp peak is a definitive indicator of the ester linkage in the molecule.
The spectrum also displays a series of bands corresponding to the vibrations of the long aliphatic chains:
C-H Stretching Vibrations: Strong absorption bands are present in the 2960-2850 cm⁻¹ region. These are attributed to the asymmetric and symmetric stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups of the octacosyl and hexadecanoyl chains. researchgate.net
CH₂ Bending (Scissoring) and CH₃ Bending (Asymmetric) Vibrations: These vibrations typically appear around 1470-1460 cm⁻¹ . acs.org
C-O Stretching Vibrations: The stretching vibrations of the C-O single bonds of the ester group are generally found in the 1250-1000 cm⁻¹ region. researchgate.net
CH₂ Rocking Vibrations: A pair of peaks around 730 cm⁻¹ and 720 cm⁻¹ can indicate crystallinity in the sample, arising from the in-plane rocking mode of the CH₂ groups in the long hydrocarbon chains. acs.org In amorphous or molten samples, a single broader peak is observed around 725 cm⁻¹. acs.org
Interactive Data Table: Characteristic FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2960-2850 | C-H Stretch | CH₂, CH₃ (Alkyl Chains) |
| ~1750-1735 | C=O Stretch | Ester |
| ~1470-1460 | C-H Bend | CH₂, CH₃ (Alkyl Chains) |
| ~1250-1000 | C-O Stretch | Ester |
| ~730 and 720 | CH₂ Rock | CH₂ (Crystalline Alkyl Chains) |
Raman Spectroscopy
Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to FTIR. It measures the inelastic scattering of monochromatic light, usually from a laser source. While FTIR is more sensitive to polar functional groups like carbonyls, Raman spectroscopy is particularly effective for analyzing the non-polar hydrocarbon backbone of molecules like this compound. acs.org
Key Raman Spectral Data for this compound:
The Raman spectrum of a long-chain ester is often dominated by signals from the alkyl chains. mdpi.com
C-H Stretching Vibrations: Similar to FTIR, the C-H stretching modes of the CH₂ and CH₃ groups are observed in the 3000-2800 cm⁻¹ region.
CH₂ Twisting and Wagging Vibrations: These modes are typically found in the 1300-1200 cm⁻¹ range.
C-C Skeletal Stretching Vibrations: Strong bands around 1130 cm⁻¹ and 1060 cm⁻¹ are assigned to the in-phase and out-of-phase skeletal C-C stretching vibrations of an all-trans chain conformation, respectively. researchgate.net These are indicative of the ordered, linear structure of the long hydrocarbon chains.
C=O Stretching Vibration: The carbonyl stretching vibration, while also present in the Raman spectrum, is generally weaker compared to the alkyl chain vibrations. mdpi.comresearchgate.net Its position can be influenced by the chain length and physical state of the sample. researchgate.net
The complementarity of FTIR and Raman spectroscopy is evident in the analysis of long-chain esters. acs.orgacs.org While FTIR excels at detecting the polar ester group, Raman spectroscopy provides detailed information about the conformation and packing of the long hydrocarbon chains. acs.orgnih.gov
Interactive Data Table: Characteristic Raman Peaks for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3000-2800 | C-H Stretch | CH₂, CH₃ (Alkyl Chains) |
| ~1460 | CH₂ Scissor | CH₂ (Alkyl Chains) |
| ~1300 | CH₂ Twist/Wag | CH₂ (Alkyl Chains) |
| ~1130 and ~1060 | C-C Skeletal Stretch | All-trans Alkyl Chain |
| ~1740 | C=O Stretch | Ester |
Complementary Structural Analysis Techniques (e.g., X-ray Crystallography)
For a long-chain molecule like this compound, obtaining a suitable single crystal can be challenging due to its flexibility. nih.gov However, if a crystal of adequate size and quality is produced, X-ray diffraction analysis can provide unparalleled structural detail. patnawomenscollege.in
The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. anton-paar.com The angles and intensities of the diffracted X-rays are used to calculate an electron density map, from which the positions of the individual atoms can be determined. nih.govpages.dev
Information Obtainable from X-ray Crystallography of this compound:
Precise Molecular Geometry: The exact bond lengths and angles within the ester group and along the entire length of the octacosyl and hexadecanoyl chains can be determined.
Conformation: The torsional angles along the hydrocarbon chains can be measured, confirming the expected all-trans conformation in the crystalline state.
Crystal Packing: The arrangement of the molecules within the crystal lattice, including intermolecular interactions, can be visualized. This provides insight into how the long chains pack together in the solid state.
Due to the low electron density of hydrogen atoms, their positions are not always precisely located by X-ray crystallography, but the positions of the carbon and oxygen atoms provide a clear framework of the molecule. pages.dev
Biochemical and Physiological Roles of Octacosyl Hexadecanoate
Integration into Lipid Metabolism and Storage Mechanisms
Wax esters, including octacosyl hexadecanoate (B85987), are significant components of lipid metabolism, primarily serving as a dense form of energy storage in various organisms. creative-proteomics.combritannica.comlipotype.comlipotype.com Unlike triglycerides, which are the primary energy reserve in many animals, wax esters are particularly abundant in certain marine organisms and bacteria where they are stored as energy compounds. britannica.comnih.gov
The synthesis of octacosyl hexadecanoate is intrinsically linked to the metabolism of its constituent parts: hexadecanoic acid and octacosanol (B124162). The metabolic journey begins with fatty acid synthesis, where acetyl-CoA serves as the fundamental building block to produce palmitate (the ionized form of hexadecanoic acid). wiley.comclinicsinoncology.com This newly synthesized or dietary-derived fatty acid must be activated by thioesterification to coenzyme A (CoA), forming acyl-CoA, a reaction catalyzed by acyl-CoA synthetases (ACS). mdpi.com
The formation of the alcohol component, octacosanol, occurs through the fatty alcohol cycle. nih.gov This pathway involves the reduction of a fatty acyl-CoA (in this case, octacosanoyl-CoA) to the corresponding fatty alcohol, a reaction catalyzed by fatty acyl-CoA reductase (FAR). nih.gov
Once both the fatty acyl-CoA (hexadecanoyl-CoA) and the fatty alcohol (octacosanol) are available, they are esterified to form the wax ester, this compound. This final step is crucial for sequestering the fatty acid and alcohol into a more inert form for storage, often within intracellular lipid droplets. researchgate.net In some organisms, these stored lipids can be mobilized when energy is required. Enzymes such as lipases can hydrolyze the ester bond, releasing the fatty acid and fatty alcohol, which can then enter catabolic pathways like β-oxidation to generate ATP. wiley.com
This compound has been identified as a lipophilic compound in various cereal straws, including wheat and triticale, suggesting a role in energy storage or as a structural component in plants. csic.esacs.orgacs.org
Table 1: Key Molecules in the Metabolism of this compound
| Molecule | Class | Role in Metabolism |
| Hexadecanoic Acid | Saturated Fatty Acid | Precursor fatty acid component. |
| Octacosanol | Fatty Alcohol | Precursor alcohol component. |
| Acetyl-CoA | Thioester | Building block for fatty acid synthesis. wiley.comclinicsinoncology.com |
| Hexadecanoyl-CoA | Acyl-CoA | Activated form of hexadecanoic acid. mdpi.com |
| Triglycerides | Neutral Lipid | Primary energy storage lipid in many organisms. creative-proteomics.com |
| Chylomicrons | Lipoprotein | Transport particles for dietary lipids. researchgate.net |
Interactions with Endogenous Enzymes and Cellular Pathways
The synthesis and breakdown of this compound are governed by specific enzymatic interactions within cellular metabolic pathways. The formation of this wax ester from its precursors is not a spontaneous event but a highly regulated enzymatic process.
The synthesis is proposed to involve a multi-enzyme pathway. nih.gov Key enzyme families involved include:
Acyl-CoA Synthetases (ACS): These enzymes, such as ACSL1 and ACSBG1, are responsible for activating fatty acids by converting them into their CoA esters (e.g., hexadecanoyl-CoA). mdpi.comresearchgate.net This activation is a prerequisite for their participation in most metabolic pathways, including ester synthesis. mdpi.com
Fatty Acyl-CoA Reductases (FAR): This class of enzymes catalyzes the reduction of fatty acyl-CoAs to fatty alcohols. nih.gov The production of octacosanol would require a specific FAR acting on octacosanoyl-CoA.
Wax Synthases (WS): The final and committed step in wax ester synthesis is catalyzed by wax synthases. These enzymes belong to the broader family of acyl-CoA acyltransferases. Specifically, enzymes like Acyl-CoA Wax Alcohol Acyltransferase (AWAT) and Diacylglycerol O-acyltransferase (DGAT) have been shown to possess wax synthase activity. uniprot.orguniprot.orguniprot.org They catalyze the esterification of a fatty acyl-CoA with a fatty alcohol. uniprot.org For instance, DGAT1 and AWAT1 can catalyze the reaction: hexadecan-1-ol + hexadecanoyl-CoA → hexadecanyl hexadecanoate + CoA. uniprot.orguniprot.orguniprot.org
Conversely, the breakdown of this compound would be initiated by lipolytic enzymes, such as lipases or esterases, which hydrolyze the ester bond to release the constituent fatty acid and fatty alcohol for further metabolism. google.com
Cellular pathways are also influenced by the availability of the precursors of this compound. For example, studies have shown that the incorporation of hexadecanoate into other lipids like glycerolipids and gangliosides can be modified by the presence of other lipid molecules, indicating a competitive or regulatory interplay within lipid biosynthetic pathways in the cell. nih.govebi.ac.uk
Table 2: Key Enzymes in this compound Metabolism
| Enzyme Family | Specific Enzyme Example | Function | Cellular Pathway |
| Acyl-CoA Synthetase | ACSL1, ACSBG1 | Fatty acid activation. mdpi.comresearchgate.net | Fatty Acid Metabolism |
| Fatty Acyl-CoA Reductase | FAR | Reduction of fatty acyl-CoA to fatty alcohol. nih.gov | Fatty Alcohol Cycle |
| Wax Synthase / Acyltransferase | DGAT1, AWAT1 | Esterification of fatty acyl-CoA and fatty alcohol to form wax ester. uniprot.orguniprot.orguniprot.org | Wax Ester Synthesis |
| Lipase / Esterase | Pancreatic Lipase | Hydrolysis of ester bonds in lipids. google.comnih.gov | Lipid Catabolism |
Cellular and Subcellular Localization Studies
Direct studies on the specific cellular and subcellular localization of this compound are limited. However, its location can be inferred from the sites of its synthesis and storage, and its known occurrences in nature.
The enzymes responsible for the final step of wax ester synthesis, such as DGAT1 and AWAT1, are known to be localized to the membrane of the endoplasmic reticulum (ER). uniprot.orguniprot.orguniprot.org This strongly suggests that the synthesis of this compound occurs at the ER. Long-chain fatty acids are typically transported to the ER for esterification. researchgate.net
Following synthesis, wax esters like this compound are typically stored in neutral lipid storage organelles known as lipid droplets (or oil bodies in plants). researchgate.net These organelles bud off from the ER membrane and are found in the cytoplasm. hmdb.ca
In terms of organismal and tissue localization, this compound has been identified in the lipophilic extracts of various cereal straws, including wheat, triticale, and rye. csic.esacs.orgacs.org It has also been reported in the plant Crataegus pinnatifida. nih.gov In these plant contexts, it likely resides in the cuticle, providing a protective barrier, or is stored in oil bodies within cells. In mammals, wax esters are major components of sebum, which is produced by sebaceous glands in the skin. lipotype.com
Table 3: Localization of this compound and Related Processes
| Location | Level | Description | Supporting Evidence |
| Endoplasmic Reticulum | Subcellular | Primary site of synthesis. | Location of key synthesizing enzymes like DGAT1 and AWAT1. uniprot.orguniprot.org |
| Lipid Droplets / Cytoplasm | Subcellular | Site of storage as neutral lipid. | General mechanism for neutral lipid storage. researchgate.nethmdb.ca |
| Cuticle / Epidermis | Cellular/Tissue (Plants) | Found in lipophilic extracts of plant straws. csic.esacs.orgacs.org | Protective barrier function of waxes. lipotype.comlipotype.com |
| Sebaceous Glands | Cellular/Tissue (Mammals) | Likely location as a component of sebum. | Wax esters are major components of sebum. lipotype.com |
Comparative Biochemical Functions of Long-Chain Wax Esters
This compound belongs to the broad class of long-chain wax esters, which share a range of important biochemical functions across the biological kingdoms. These functions are largely dictated by their chemical structure: an ester of a long-chain fatty acid and a long-chain fatty alcohol, rendering them highly nonpolar and hydrophobic. creative-proteomics.combritannica.com
Key functions include:
Energy Storage: In many marine organisms, from plankton to larger fish and whales, wax esters are a primary form of energy storage, often exceeding triglycerides in quantity. britannica.comlipotype.com Their high energy density makes them an efficient fuel reserve. Certain bacteria also accumulate wax esters as energy storage compounds. nih.gov
Water Repellency and Protection: The strongly hydrophobic nature of wax esters allows them to function as a protective, water-repellent coating. britannica.com In plants, they are a major constituent of the epicuticular wax on leaves and stems, preventing water loss through transpiration and protecting against environmental stressors. creative-proteomics.comlipotype.comnih.gov On the feathers of birds and the cuticles of insects, they serve a similar waterproofing function. britannica.com In mammals, they are a key component of sebum, which lubricates and protects the skin. lipotype.com
Buoyancy Control: In some marine animals, most famously the sperm whale, large quantities of wax esters are found in the spermaceti organ. nih.gov The density of these waxes changes with temperature, and it is hypothesized that this property is used to control buoyancy during deep dives. britannica.comnih.gov Plankton may also use wax ester biosynthesis to adjust their buoyant density and thus their position in the water column. britannica.com
While these are the general functions of the wax ester class, the specific roles of this compound would be context-dependent, relating to the specific needs of the organism in which it is found, whether for energy in a microorganism or for structural protection in a plant. lipotype.comnih.gov
Table 4: Comparative Functions of Long-Chain Wax Esters
| Function | Description | Organism Examples |
| Energy Storage | Dense, efficient storage of metabolic energy. | Plankton, Marine Fish, Bacteria. britannica.comlipotype.comnih.gov |
| Water Repellency | Forms a hydrophobic barrier to prevent water loss. | Plant leaves, Insect cuticles, Bird feathers. creative-proteomics.combritannica.comlipotype.com |
| Buoyancy Control | Modulation of density for depth control in water. | Sperm whales, Plankton. britannica.comnih.gov |
| Lubrication & Protection | Component of skin secretions (sebum). | Mammals. lipotype.com |
Ecological and Biotechnological Research Perspectives on Octacosyl Hexadecanoate
Contribution to Organismal Adaptation and Stress Response
Octacosyl hexadecanoate (B85987) is a significant component of the epicuticular wax layer of many terrestrial plants. researchgate.netoup.com This waxy coating serves as a crucial barrier against a multitude of environmental stressors. The primary function of this layer is to prevent non-stomatal water loss, a critical adaptation for survival in arid environments. The hydrophobic nature of wax esters, including octacosyl hexadecanoate, repels water and minimizes desiccation.
In addition to plants, wax esters are integral to the exoskeleton of insects, providing a waterproof layer that is essential for preventing dehydration. oup.com While specific research focusing solely on this compound's role in insect stress response is limited, its general function as a cuticular component suggests its importance in their survival.
The table below summarizes the presence of this compound in the cuticular waxes of various plants, highlighting its role in their protective barrier.
| Organism | Plant Part | Function of Cuticular Wax |
| Arabidopsis thaliana | Stem | Protection against water loss and environmental stressors. oup.com |
| Cereal Straws (Wheat, Triticale, Rye, Tritordeum) | Straw | Contributes to the lipophilic barrier, offering protection. acs.orgacs.org |
| Date Palm (Phoenix dactylifera) | Leaves | Forms part of the wax extract with potential for various applications. core.ac.uk |
Role in Inter-species Interactions and Chemical Ecology
Chemical communication is a fundamental aspect of the natural world, and this compound has been identified as a semiochemical in various inter-species interactions. Semiochemicals are signaling molecules that mediate interactions between organisms.
In the realm of entomology, certain wax esters function as pheromones, which are chemical substances produced and released into the environment by an animal affecting the behavior or physiology of others of its own species. While direct evidence for this compound as a primary pheromone is not extensively documented, related long-chain esters play critical roles in insect communication, including mating and aggregation. uni-bayreuth.deresearchgate.net For example, hexadecyl acetate (B1210297) and octadecyl acetate have been identified in the metasternal gland secretion of the locust tree borer. uni-bayreuth.de The detection of 9-hexadecenoic acid, octadecyl ester in certain insects further points to the role of similar wax esters in chemical signaling. researchgate.net
Perhaps the most well-documented role of this compound in chemical ecology is in the communication of lacertid lizards. Studies on the femoral gland secretions of closely related wall lizard species, Podarcis bocagei and Podarcis carbonelli, have revealed the presence of octadecyl hexadecanoate (a closely related compound) as a major component. podarcis.de These chemical signals are crucial for species and sex recognition, and they may act as a prezygotic barrier to prevent hybridization between syntopic species. podarcis.de The composition of these secretions can vary between populations and seasons, indicating a dynamic role in social signaling. nih.gov
The table below presents findings on the presence of this compound and related compounds in the chemical signals of various animal species.
| Species | Type of Secretion/Signal | Role in Chemical Communication |
| Podarcis carbonelli | Femoral Gland Secretion | Species recognition, potential reproductive isolation. podarcis.de |
| Gallotia galloti | Femoral Gland Secretion | Interpopulational and seasonal variation in chemical signals. nih.gov |
| Honey Bee (Apis mellifera) | Dufour's Gland Secretion | Component of a complex mixture of esters with potential signaling functions. tandfonline.com |
Emerging Biotechnological Applications and Production Strategies
The unique physicochemical properties of wax esters like this compound have garnered interest for various biotechnological applications. These compounds are valued for their lubricating, water-repellent, and emollient properties, making them suitable for use in cosmetics, pharmaceuticals, and as biolubricants. oup.comcsic.es
The extraction of this compound from natural sources, such as the epicuticular wax of plants, is a primary production method. For example, date palm leaves have been identified as a source of valuable waxes, which can be extracted using methods like supercritical CO2 extraction. core.ac.uk Similarly, the lipophilic fraction of cereal straws, which contains this compound, is being explored as a source of valuable phytochemicals within the biorefinery concept. acs.orgacs.orgscispace.com This approach aims to utilize all components of agricultural biomass, adding value to what was once considered waste.
Beyond direct extraction, biotechnological production strategies are being developed to synthesize wax esters. This often involves the use of microorganisms, such as recombinant yeast, to produce these compounds through fermentation. researchgate.net Research has focused on identifying and characterizing the enzymes responsible for wax ester biosynthesis, such as wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WSD1) in Arabidopsis. oup.com By expressing the genes for these enzymes in microbial hosts, it is possible to produce specific wax esters like this compound. researchgate.net This approach offers a more controlled and potentially scalable method of production compared to extraction from natural sources.
Furthermore, the enzymatic esterification of fatty acids and fatty alcohols is another promising avenue for the biocatalytic production of wax esters. csic.es This method can utilize renewable feedstocks and offers a greener alternative to chemical synthesis. The development of efficient biocatalysts and optimization of reaction conditions are key areas of ongoing research. csic.es
The table below outlines the potential biotechnological applications and production strategies for this compound.
| Application/Strategy | Description |
| Source of Phytochemicals | Extraction from agricultural residues like cereal straws for use in various industries. acs.orgacs.org |
| Biolubricants | Potential use as a renewable and biodegradable lubricant. csic.es |
| Microbial Production | Synthesis in recombinant microorganisms like yeast by expressing wax ester synthase genes. researchgate.net |
| Enzymatic Synthesis | Biocatalytic esterification of fatty acids and fatty alcohols to produce specific wax esters. csic.es |
| Cosmetics and Pharmaceuticals | Use as an emollient and for its lubricating properties. oup.com |
Future Directions and Methodological Advancements in Octacosyl Hexadecanoate Research
Advancements in Omics Technologies: Lipidomics and Metabolomics Integration
The fields of lipidomics and metabolomics, powered by advancements in mass spectrometry and computational methods, are providing unprecedented insights into the complex world of lipids. frontiersin.org The integration of these "omics" disciplines is crucial for understanding the broader biological context of octacosyl hexadecanoate (B85987).
Recent progress in targeted metabolomics and lipidomics allows for the quantitative and comprehensive assessment of metabolic profiles that underlie various physiological and pathological states. mdpi.comnih.gov Untargeted strategies, on the other hand, aim to capture a global snapshot of all detectable metabolites and lipids within a biological system, providing a powerful tool for discovery. nih.gov For a compound like octacosyl hexadecanoate, which may be a minor component in a complex lipid extract, these integrated approaches are invaluable. By simultaneously analyzing a wide array of metabolites and lipids, researchers can move beyond simple quantification to understanding its metabolic network, including its precursors, downstream products, and interactions with other molecules.
A significant challenge in lipidomics is the vast structural diversity and concentration range of lipids in biological samples. mdpi.com The integration of multiple omics approaches, such as genomics, transcriptomics, and proteomics alongside lipidomics, is essential for a holistic understanding. frontiersin.org For instance, identifying the genes and enzymes responsible for the synthesis of the C28 alcohol (octacosanol) and C16 fatty acid (hexadecanoic acid) moieties of this compound, and how their expression is regulated, can provide deep insights into the pathways governing its production. researchgate.net This multi-omics strategy can help place this compound within specific metabolic pathways and uncover its functional relevance in health and disease. frontiersin.orgacu.edu.au
Table 1: Key Omics Technologies in Lipid Research
| Technology | Application in this compound Research | Potential Insights |
|---|---|---|
| Lipidomics | Comprehensive profiling and quantification of wax esters and other lipid species in a sample. | Identification of changes in this compound levels in different biological states. |
| Metabolomics | Analysis of precursor molecules (e.g., fatty acids, fatty alcohols) and related metabolites. mdpi.com | Elucidation of the metabolic pathways leading to and from this compound. |
| Transcriptomics | Studying the expression of genes encoding enzymes in fatty acid and wax ester synthesis pathways. frontiersin.org | Identifying regulatory control points in the biosynthesis of this compound. |
| Proteomics | Identifying and quantifying the proteins (enzymes) directly involved in the synthesis and catabolism of wax esters. frontiersin.org | Confirming the functional roles of specific enzymes like fatty acyl reductases and wax synthases. |
Development of Advanced Analytical Techniques for Low-Abundance Detection
The detection and accurate quantification of low-abundance lipids like this compound present significant analytical challenges. mdpi.com Often, highly abundant lipid classes can mask the signals of less common molecules in mass spectrometry-based analyses. a-star.edu.sg Therefore, the development and application of advanced analytical techniques are critical for future research.
High-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-QTOF-MS) has proven effective for the direct analysis of wax esters without the need for complex derivatization, allowing for the simultaneous analysis of other fatty components. spectroscopyonline.com For enhanced sensitivity and detailed structural elucidation, tandem mass spectrometry (MS/MS) is indispensable. MS/MS analysis facilitates the fragmentation of the ester linkage, allowing for the definitive identification of the constituent fatty alcohol and fatty acid moieties. spectroscopyonline.com
Other promising techniques include:
Nano-electrospray ionization tandem mass spectrometry (nano-ESI-MS/MS): This method offers a rapid and sensitive tool for profiling wax ester compositions from complex lipid mixtures, making it suitable for screening large numbers of samples. researchgate.net
Gas chromatography-mass spectrometry (GC-MS) with single-ion monitoring (SIM): While GC-MS is a standard technique, employing SIM can significantly enhance its utility for analyzing wax ester mixtures. nih.gov By monitoring for specific diagnostic ions, such as the protonated acid moiety, researchers can differentiate and quantify isomeric wax esters, even when they are present in low concentrations within a complex mixture. nih.gov
Future advancements will likely focus on improving ionization efficiency, reducing matrix effects, and enhancing the separation of complex isomeric and isobaric lipid species. The integration of ion mobility mass spectrometry, for example, adds another dimension of separation based on molecular shape and size, which can be crucial for resolving complex lipid mixtures. mdpi.comnih.gov
Computational Chemistry and Molecular Modeling in Conformational and Interaction Studies
Computational chemistry and molecular modeling are powerful tools for investigating the structure, conformation, and interactions of lipid molecules at an atomic level. kallipos.gr For a large, flexible molecule like this compound, these methods can provide insights that are difficult to obtain through experimental techniques alone.
Using quantum chemical methods such as Density Functional Theory (DFT), researchers can perform conformational analyses to determine the most stable three-dimensional structures of wax esters. researchgate.net Such studies have shown that esters generally prefer a planar cis conformation around the O=C-O-C bond due to its energetic favorability. researchgate.net Understanding the preferred conformation of the ester group and the flexibility of the long hydrocarbon chains is fundamental to predicting how this compound packs with other lipids in biological structures like cell membranes or surface lipid layers. researchgate.net
Molecular dynamics (MD) simulations, using force fields like AMBER or GROMACS, can model the behavior of this compound over time within a larger assembly, such as a lipid bilayer or an aggregate. uoa.gr These simulations can reveal:
How the presence of this compound influences the order, fluidity, and thickness of a lipid membrane.
The nature of its interactions with other lipids, such as phospholipids, sterols, and other wax esters. researchgate.netnih.gov
The conformational changes in the hydrocarbon chains (e.g., the ratio of trans to gauche rotamers), which determines the degree of order in the lipid assembly. nih.gov
These computational approaches are essential for building a bridge between the molecular structure of this compound and its macroscopic functions, such as its role in forming hydrophobic barriers. nih.gov
Table 2: Computational Methods in Wax Ester Research
| Computational Method | Application | Key Insights |
|---|---|---|
| Quantum Mechanics (e.g., DFT) | Calculation of equilibrium geometry and rotational energy barriers. researchgate.net | Determination of the most stable conformers of the ester linkage and hydrocarbon chains. |
| Molecular Mechanics (MM) | Energy minimization of large systems and conformational searches. uoa.gr | Prediction of low-energy structures of lipid aggregates containing this compound. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of lipids in membranes or aggregates over time. uoa.gr | Understanding of lipid packing, membrane fluidity, and intermolecular interactions. researchgate.net |
| ONIOM (QM/MM) | Hybrid method for studying reactions or specific interactions in large systems. uoa.gr | Detailed analysis of enzymatic reactions or specific binding interactions involving the ester group. |
Exploration of Novel Biological Sources and Uncharacterized Pathways
While this compound has been identified in various sources, the full extent of its biological distribution remains largely unexplored. Future research will likely uncover novel plant, microbial, and animal sources of this wax ester. Recent studies have demonstrated the presence of this compound and other related long-chain wax esters in the lipophilic extracts of various agricultural residues, including the straws of wheat, rye, triticale, and oat. acs.orgcsic.es For example, it was quantified in oat straw, with its concentration varying depending on the variety and growing season. csic.es It has also been reported as a chemical constituent in certain ferns and Salsola species. mdpi.comijpsr.com
The identification of this compound in new organisms opens the door to investigating previously uncharacterized biosynthetic pathways. The synthesis of wax esters involves two key enzymatic steps: the reduction of a fatty acyl-CoA to a fatty alcohol by a fatty acyl-reductase (FAR), and the subsequent condensation of this alcohol with another acyl-CoA by a wax synthase (WS). researchgate.net Discovering the specific FARs and WSs responsible for producing this compound in different organisms is a key research goal.
Furthermore, the catabolic pathways for long-chain wax esters are not fully understood. While it is known that fatty aldehydes are key intermediates in the breakdown of fatty alcohols, the specific enzymes and regulatory mechanisms involved in the degradation of a molecule as large as this compound require further investigation. nih.gov Exploring these uncharacterized metabolic pathways could reveal novel biological roles and regulatory networks associated with this compound. The study of host-pathogen interactions, where cuticular waxes can act as signaling molecules, also presents a promising avenue for discovering new functions. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
